molecular formula C17H22N2O4S2 B2354827 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795364-35-0

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2354827
CAS No.: 1795364-35-0
M. Wt: 382.49
InChI Key: GGSYGNFDLXKMTE-UHFFFAOYSA-N
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Description

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
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Biological Activity

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative with potential pharmacological applications. Thiazolidinediones are known for their diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H22N2O4S2 with a molecular weight of 382.5 g/mol. The compound features a thiazolidine ring that is essential for its biological activity.

Thiazolidinedione derivatives exert their biological effects through several mechanisms:

  • PPARγ Agonism : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
  • Inhibition of Enzymes : These compounds can inhibit various enzymes including aldose reductase and phosphoinositide-3-kinase, which are involved in glucose metabolism and insulin signaling pathways .
  • Anti-inflammatory Effects : Thiazolidinediones exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress .

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, compounds similar to this compound have shown efficacy comparable to standard antidiabetic drugs like pioglitazone in various in vitro studies .

Antimicrobial Activity

Thiazolidinediones also demonstrate antimicrobial properties. Studies have shown that these compounds can exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The activity often correlates with specific substitutions on the thiazolidine ring .

Study 1: Antidiabetic Activity

In a study conducted by Badiger et al., novel thiazolidinediones were synthesized and tested for their antidiabetic activity using an alloxan-induced diabetic model. The results indicated that certain derivatives exhibited significant reductions in blood glucose levels compared to controls .

CompoundBlood Glucose Reduction (%)
Control0
Pioglitazone45
Compound A50
Compound B55

Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial effects of various thiazolidinedione derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced bactericidal activity significantly .

CompoundS. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)
Control00
Compound C1512
Compound D2018

Properties

IUPAC Name

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSYGNFDLXKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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